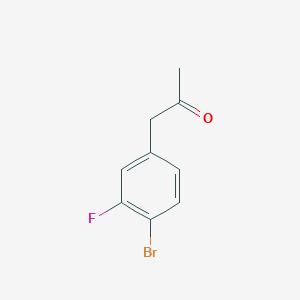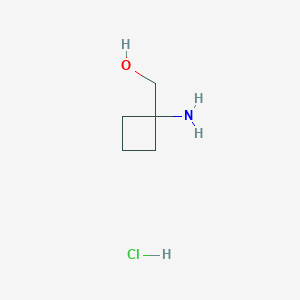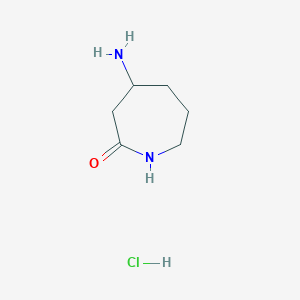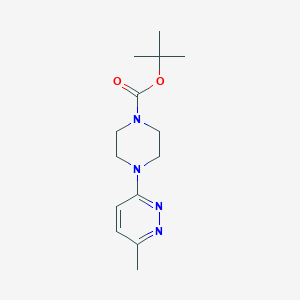
1-(4-Bromo-3-fluorophenyl)propan-2-one
Descripción general
Descripción
1-(4-Bromo-3-fluorophenyl)propan-2-one, also known as 4-bromo-3-fluorobenzyl bromide, is an organic compound belonging to the class of brominated fluorobenzene derivatives. It is a colorless liquid at room temperature, with a boiling point of approximately 125°C. This compound is of particular interest due to its wide range of applications, including its use in organic synthesis, as a reagent for the synthesis of other compounds, and as a catalyst in the pharmaceutical industry.
Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
- Synthesis of Biologically Active Compounds: 1-(4-Bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one, a derivative similar to 1-(4-Bromo-3-fluorophenyl)propan-2-one, is an essential intermediate in the synthesis of various biologically active compounds. The synthesis involves multiple steps including nitration, chlorination, N-alkylation, reduction, and condensation, with the structures confirmed by NMR and Mass spectra. The synthesis showcases the potential of using this compound in the creation of biologically active molecules (Wang et al., 2016).
Crystal Structure and Material Characterization
Chalcone Derivatives and Hirshfeld Surface Analysis
Compounds similar to this compound, such as chalcone derivatives, have been synthesized and characterized by various methods including FT-IR, elemental analysis, and single crystal X-ray diffraction. The crystal structures of these compounds exhibit specific dihedral angles and are stabilized through weak intermolecular interactions. Hirshfeld surfaces analysis has been employed to quantify these interactions, providing insights into the material's structure and stability (Salian et al., 2018).
Antimicrobial Activity of Derivatives
Novel derivatives of this compound have been synthesized and their structures characterized. These compounds show potential antimicrobial activity, demonstrating the compound's utility in developing antimicrobial agents (Nagamani et al., 2018).
Quantum Chemical and Spectroscopic Analysis
The molecular structure, quantum chemical analysis, and spectroscopic characterization (FT-IR, NMR, UV-Visible) of similar compounds have been thoroughly investigated. Techniques such as density functional theory have been employed to understand the molecular geometry, decomposition, and melting points, offering valuable information for materials science research (Bhumannavar, 2021).
Hirshfeld Surface Analysis for Crystal Structure
Compounds structurally related to this compound have been studied for their crystal structure using X-ray diffraction and Hirshfeld surface analysis. These studies provide insights into intermolecular interactions and the crystal packing of the material (Atioğlu et al., 2019).
Propiedades
IUPAC Name |
1-(4-bromo-3-fluorophenyl)propan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrFO/c1-6(12)4-7-2-3-8(10)9(11)5-7/h2-3,5H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROXPVELGOJOGDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1=CC(=C(C=C1)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1376059-63-0 | |
| Record name | 1-(4-bromo-3-fluorophenyl)propan-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Bromo-5-chlorothieno[3,2-b]pyridine](/img/structure/B1376020.png)
![Tert-butyl 7-oxo-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B1376022.png)
![7-Benzyl-1,7-diazaspiro[3.5]nonane](/img/structure/B1376024.png)



![tert-Butyl 7-(hydroxymethyl)-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B1376030.png)
![Methyl 2-oxo-1H,2H,3H-pyrrolo[2,3-B]pyridine-4-carboxylate](/img/structure/B1376031.png)


![Ethyl 5-acetyl-7-oxo-5-azaspiro[2.4]heptane-6-carboxylate](/img/structure/B1376039.png)



